5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
5-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic small molecule featuring a benzoxazolone core fused with a methylenedioxyphenyl (benzo[d][1,3]dioxol-5-yl) group via a pyrrolidine sulfonyl linker. The benzoxazolone moiety is a common pharmacophore in bioactive compounds, known for its role in enzyme inhibition (e.g., carbonic anhydrase) and receptor modulation . The sulfonyl group enhances metabolic stability and influences solubility, while the pyrrolidine ring may contribute to conformational flexibility and target binding . The methylenedioxyphenyl group is a prevalent structural motif in pharmaceuticals, often associated with improved pharmacokinetic properties .
Properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-20-15-9-14(3-5-16(15)27-19(20)22)28(23,24)21-7-6-13(10-21)12-2-4-17-18(8-12)26-11-25-17/h2-5,8-9,13H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJWBCQPQBIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7. Therefore, it can be inferred that the compound might target proteins or pathways involved in cell proliferation and survival.
Biochemical Pathways
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis. This suggests that the compound might affect pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines. It has been suggested that the compound might induce apoptosis and cause cell cycle arrest. These effects at the molecular and cellular level could contribute to its potential antitumor activity.
Biological Activity
The compound 5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structural representation includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a sulfonyl group attached to a methyl-substituted benzo[d]oxazole.
Antibacterial Activity
Recent studies have indicated that derivatives of the compound exhibit significant antibacterial properties. For instance, related compounds containing the benzo[d][1,3]dioxole structure have shown high efficacy against various Gram-positive and Gram-negative bacteria. A study by El-Behairy et al. demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 110 |
| Sarcina | 80 |
| Escherichia coli | 150 |
Antifungal Activity
The compound's antifungal activity has also been explored. Research indicates that it exhibits potent activity against Candida species, with MIC values comparable to established antifungal agents. The presence of the dioxole and oxazole rings is thought to enhance the compound's interaction with fungal cell membranes.
Anticancer Properties
In addition to antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary in vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
- Antibacterial Screening : A study conducted on a series of synthesized compounds revealed that those with the benzo[d][1,3]dioxole moiety had superior antibacterial activity compared to their counterparts without this functional group. The study utilized agar diffusion methods to assess the zone of inhibition against selected bacterial strains .
- Antifungal Efficacy : In another investigation focusing on antifungal activity, compounds were tested against Candida albicans. Results indicated that modifications in the sulfonyl group significantly influenced antifungal potency, with some derivatives achieving MIC values less than 100 nM.
- Cancer Cell Line Studies : Research involving MCF-7 and HepG2 cell lines demonstrated that treatment with the compound resulted in decreased viability and increased apoptotic markers, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Note: Molecular weight of the target compound is inferred from structurally similar compounds in .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The sulfonyl group in the target compound likely enhances hydrophilicity compared to lipophilic pyrazole derivatives (e.g., 4b in , yellow oil, 80% yield). However, the benzoxazolone core may reduce solubility relative to smaller heterocycles like pyridinones .
- Biological Activity : While direct data for the target compound is unavailable, structurally related benzoxazolones are implicated in anticonvulsant and antibacterial activity . The methylenedioxyphenyl group may enhance blood-brain barrier penetration, as seen in CNS-active compounds .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using SHELX and Mercury tools reveal that methylenedioxyphenyl-containing compounds often form robust hydrogen-bonding networks. For example, in , the benzo[d][1,3]dioxol-5-yl group participates in C–H···O interactions, stabilizing crystal packing. The target compound’s sulfonyl group may further facilitate hydrogen bonding with biological targets, analogous to sulfonamide drugs .
Q & A
Basic Question: What synthetic strategies are optimal for constructing the pyrrolidine-sulfonyl-benzoxazolone scaffold?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Sulfonylation: Reacting 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in chloroform) to form the sulfonamide intermediate .
- Cyclization: Coupling the sulfonamide with a methyl-substituted benzoxazolone precursor via nucleophilic substitution or condensation. Refluxing in ethanol with catalytic acid (e.g., H₂SO₄) may enhance cyclization efficiency .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF-EtOH mixture) to isolate the product .
Key Considerations:
- Monitor reaction progress via TLC.
- Optimize stoichiometry to avoid side products (e.g., over-sulfonylation).
Basic Question: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify pyrrolidine protons (δ 3.48–3.54 ppm, multiplet) and benzo[d]oxazolone methyl groups (δ 1.29 ppm, singlet). Aromatic protons from benzodioxole appear as a singlet at δ 5.93 ppm (OCH₂O) .
- ¹³C NMR: Confirm sulfonyl (δ ~110–120 ppm) and carbonyl (δ ~160 ppm) groups.
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical values .
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Question: How to design biological activity assays for anticonvulsant or antimicrobial potential?
Methodological Answer:
- Anticonvulsant Screening:
- Maximal Electroshock (MES) Test: Administer the compound (30–300 mg/kg) to rodents and measure seizure suppression. Compare with standard drugs (e.g., phenytoin) .
- Neurotoxicity Assessment: Rotarod test to evaluate motor coordination impairment.
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Report MIC values in µg/mL .
- Data Interpretation: Use ANOVA for statistical significance (p < 0.05) and dose-response curves for IC₅₀ calculations .
Advanced Question: How to analyze structure-activity relationships (SAR) for sulfonyl-linked heterocycles?
Methodological Answer:
- Modify Substituents: Synthesize analogs with variations in:
- Benzodioxole position (e.g., 4- vs. 5-substitution) .
- Pyrrolidine N-substituents (e.g., tert-butyl vs. methyl) .
- Assay Comparisons: Correlate structural changes with bioactivity data. For example, bulky substituents may enhance anticonvulsant potency but reduce solubility .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors .
Advanced Question: How to assess stability and degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify metabolites via LC-MS/MS .
Advanced Question: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable Factors:
- Solvent polarity (e.g., chloroform vs. ethanol) affects reaction kinetics .
- Catalyst loading (e.g., triethylamine vs. pyridine) influences sulfonylation efficiency .
- Troubleshooting:
- Replicate conditions from high-yield studies (e.g., ’s 18-hour reaction time).
- Use Design of Experiments (DoE) to optimize parameters like temperature and molar ratios .
Advanced Question: How to evaluate environmental impact and biodegradation?
Methodological Answer:
- Environmental Fate Studies:
- Ecotoxicity:
Tables:
| Parameter | Typical Values | Reference |
|---|---|---|
| Synthetic Yield | 45–68% (optimized conditions) | |
| ¹H NMR (OCH₂O) | δ 5.93 ppm (s, 2H) | |
| Anticonvulsant ED₅₀ | 25 mg/kg (MES test) | |
| Aqueous Solubility | 1.2 µg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
